Cytidine 5'-diphosphoglycerol disodium salt
Overview
Description
Synthesis Analysis
The synthesis of CDP-diglycerides involves the preparation of dipalmitoyl-L-α-glycerophosphoric acid, which is then converted into the disodium salt form for stability. This compound is characterized by its solubility in chloroform and stability in aqueous dispersion, highlighting the unique properties that facilitate its use in biological systems (Kennedy, 1963). Moreover, an enzymatic synthesis approach offers a less labor-intensive and cost-effective method for generating radiolabeled CDP-diglycerides, which are not readily available commercially (Zhao et al., 1998).
Molecular Structure Analysis
The molecular structure of CDP-diglycerides and related compounds has been a subject of interest due to their intricate configurations and roles in cellular processes. For instance, the structure of cytidine complexed with glycylglycinatocopper(II) reveals a square planar geometry, illustrating the detailed coordination that can occur with cytidine molecules (Szalda et al., 1975).
Chemical Reactions and Properties
CDP-diglycerides undergo specific enzymatic reactions that facilitate the biosynthesis of various phospholipids. For example, CDP-diglyceride synthase catalyzes the conversion of phosphatidic acid and CTP to CDP-diglyceride, a step essential for the subsequent formation of phosphatidylglycerol and other key membrane phospholipids (Carter & Kennedy, 1966).
Physical Properties Analysis
The physical properties of CDP-diglycerides, including their solubility and stability, are pivotal for their biological function. The solubility in chloroform and stability in aqueous solutions underpin their role in membrane biology and the synthesis of phospholipids (Kennedy, 1963).
Chemical Properties Analysis
CDP-diglycerides' chemical properties, such as reactivity and interaction with enzymes, underscore their utility in phospholipid biosynthesis. Their enzymatic conversion into various phospholipids demonstrates the chemical versatility and importance of these compounds in maintaining cellular membrane integrity and function (Carter & Kennedy, 1966).
Scientific Research Applications
Synthesis and Analysis
- Cytidine diphosphate diglycerides (CDP-diglycerides), including Cytidine 5'-diphosphoglycerol disodium salt, are synthesized for various research applications. They have properties like solubility in chloroform and clear aqueous dispersion formation, which are important for biochemical studies (Kennedy, 1963).
- High-Performance Liquid Chromatography (HPLC) methods have been established for the analysis of nucleotides including Cytidine 5'-monophosphate disodium salt, which is crucial for quality control in health products and scientific research (Li Hong-lin, 2015).
Biomedical Research
- In biomedical research, Cytidine 5'-diphosphoglycerol disodium salt is used in the synthesis of various pharmaceutical compounds, particularly in neurotropic drugs. The formulation of these compounds involves multiple active pharmaceutical ingredients, showcasing the compound's versatility (Almakaiev & Sidenko, 2021).
Analytical Chemistry
- Cytidine Disodium Triphosphate, closely related to Cytidine 5'-diphosphoglycerol disodium salt, is used in analytical chemistry for the separation and identification of polar impurities, which is vital for ensuring drug safety and efficacy (Jinqi Zheng et al., 2021).
Molecular Biology
- In molecular biology, studies on liponucleotide analogs, including those of Cytidine diphosphate diacylglycerol (CDPdiacylglycerol), have been conducted. These studies aim to explore the potential of such compounds in anticancer drug design due to their unique molecular structure and biophysical properties (Turcotte et al., 1980).
Biochemistry
- Research in biochemistry utilizes Cytidine 5'-diphosphoglycerol disodium salt in studying enzyme activities and cellular mechanisms. For instance, studies on cytidine 5'-diphosphate-diglyceride hydrolase from Escherichia coli membranes have been conducted to understand lipid metabolism at the cellular level (Raetz, Dowhan, & Kennedy, 1976).
Safety And Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "Cytidine 5’-diphosphoglycerol disodium salt" . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
properties
InChI |
InChI=1S/C12H21N3O13P2.Na/c13-8-1-2-15(12(20)14-8)11-10(19)9(18)7(27-11)5-26-30(23,24)28-29(21,22)25-4-6(17)3-16;/h1-2,6-7,9-11,16-19H,3-5H2,(H,21,22)(H,23,24)(H2,13,14,20); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTUVJJCIZBYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3NaO13P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585112 | |
Record name | PUBCHEM_16219179 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine 5/'-diphosphoglycerol disodium salt | |
CAS RN |
102601-56-9 | |
Record name | PUBCHEM_16219179 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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